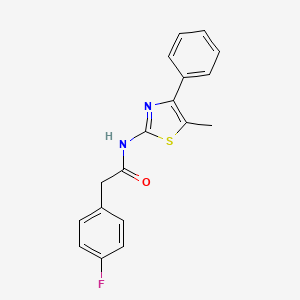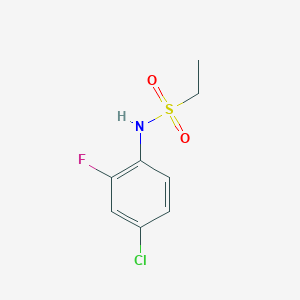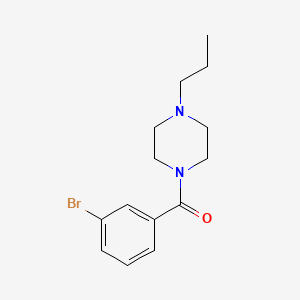![molecular formula C16H18N2O4S2 B10964972 N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B10964972.png)
N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide is a complex organic compound that features a morpholine ring, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Sulfonylation: The morpholine ring is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Coupling with Phenyl Acetamide: The sulfonylated morpholine is coupled with phenyl acetamide under basic conditions to form the intermediate compound.
Introduction of Thiophene Ring: Finally, the thiophene ring is introduced through a coupling reaction with thiophene-2-carboxylic acid using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both a morpholine ring and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H18N2O4S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H18N2O4S2/c19-16(12-14-4-2-10-23-14)17-13-3-1-5-15(11-13)24(20,21)18-6-8-22-9-7-18/h1-5,10-11H,6-9,12H2,(H,17,19) |
InChI Key |
IVHNNFCDMWBBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2,5-Dichlorophenyl)-N-[1-(2,6-dichlorophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-YL]-N-phenethylthiourea](/img/structure/B10964894.png)
![3-(4-chlorobenzyl)-5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10964914.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10964917.png)
![2-Amino-1'-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,4'-piperidine]-3-carbonitrile](/img/structure/B10964922.png)

![N-(5-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964936.png)

![Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10964951.png)



![propan-2-yl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B10964978.png)
![ethyl (2E)-2-cyano-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-enoate](/img/structure/B10964980.png)

